2,4,7-Trichloroquinoline
Overview
Description
2,4,7-Trichloroquinoline is a compound with the molecular formula C9H4Cl3N and a molecular weight of 232.5 . It is a white to pale-yellow solid and is used in various chemical reactions .
Synthesis Analysis
Quinoline and its derivatives, including this compound, have been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with three chlorine atoms attached at the 2nd, 4th, and 7th positions of the quinoline structure .Physical and Chemical Properties Analysis
This compound is a white to pale-yellow solid . It has a molecular weight of 232.5 and is stored in a refrigerator .Scientific Research Applications
Antimalarial Activity : A primary application of 2,4,7-Trichloroquinoline derivatives is their antimalarial activity. Surrey and Hammer (1946) investigated the effect of dihalogen substitution in the benzenoid ring on antimalarial activity, preparing some trichloroquinolines and finding considerable antimalarial activity in some cases (Surrey & Hammer, 1946). Njaria et al. (2015) reviewed patents describing Chloroquine (CQ) and its derivatives, highlighting their potential therapeutic application in various infectious/noninfectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).
Synthesis and Chemical Properties : The synthesis and chemical properties of trichloroquinoline derivatives have been a subject of interest. Hamama et al. (2018) highlighted recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis, reactions, and applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Development of Efficient Synthesis Processes : Chandrasekhar et al. (2002) discussed an industrially feasible process for the preparation of 4,5,7-trichloroquinoline, a key intermediate for agrochemical synthesis, presenting a short and simple preparative process (Chandrasekhar, Prasad, Eswaraiah, & Venkateswaralu, 2002).
Anticancer Properties : The anticancer properties of Chloroquine and its analogs have been studied extensively. Verbaanderd et al. (2017) support the use of Chloroquine and Hydroxychloroquine in anti-cancer therapy, especially in combination with conventional treatments (Verbaanderd, Maes, Schaaf, Sukhatme, Pantziarka, Sukhatme, Agostinis, & Bouche, 2017).
Computational Studies for Disease Treatment : Vaidya and Vyas (2020) conducted computational studies on Hydroxychloroquine and Chloroquine metabolites as possible candidates for Coronavirus (COVID-19) treatment, showing significant findings that can help in the process of using these metabolites against coronavirus (Vaidya & Vyas, 2020).
Interaction with DNA : Cohen and Yielding (1965) studied the interaction of Chloroquine with deoxyribonucleic acid (DNA), exploring the specific molecular nature of this interaction and examining the structural requirements for the participating molecules (Cohen & Yielding, 1965).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target heme polymerase in malarial trophozoites
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite . It is possible that 2,4,7-Trichloroquinoline operates in a similar manner, but this requires further investigation.
Biochemical Pathways
The inhibition of heme polymerase by chloroquine affects the heme detoxification pathway in malarial parasites . This could suggest that this compound may also affect this pathway, but more research is needed to confirm this.
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.
Result of Action
The related compound chloroquine causes the accumulation of toxic heme in malarial parasites, leading to their death . It is possible that this compound has a similar effect, but this requires further investigation.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.
Properties
IUPAC Name |
2,4,7-trichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIESTINBJGQKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299588 | |
Record name | 2,4,7-trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-49-2 | |
Record name | 2,4,7-Trichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1677-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 131496 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1677-49-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,7-trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of 2,4,7-Trichloroquinoline?
A1: A study by Surrey and Cutler [] outlines a method for synthesizing this compound. While the specific details of the synthesis are not provided in the abstract, the research suggests that this compound can be created through chemical reactions.
Q2: Has any research been conducted on the reactivity of this compound?
A2: Yes, a separate study by Surrey and Cutler [] delves into the hydrolysis and methanolysis of this compound. Although specifics about the reaction conditions and products are not elaborated upon in the abstract, this research indicates that this compound can undergo chemical reactions with water (hydrolysis) and methanol (methanolysis).
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